molecular formula C17H10Cl2N2S2 B11534798 2-[(2,4-Dichlorobenzyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile

2-[(2,4-Dichlorobenzyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile

Cat. No.: B11534798
M. Wt: 377.3 g/mol
InChI Key: QWVPGKLFSBNVBT-UHFFFAOYSA-N
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Description

2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE is a complex organic compound that features a combination of aromatic rings and heterocyclic structures

Properties

Molecular Formula

C17H10Cl2N2S2

Molecular Weight

377.3 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C17H10Cl2N2S2/c18-13-5-3-12(14(19)8-13)10-23-17-11(9-20)4-6-15(21-17)16-2-1-7-22-16/h1-8H,10H2

InChI Key

QWVPGKLFSBNVBT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(C=C2)C#N)SCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in organic semiconductors and other advanced materials.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The combination of the thiophene and pyridine rings with the 2,4-dichlorophenylmethylsulfanyl group gives this compound unique properties, such as enhanced binding affinity and specificity for certain biological targets.

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